molecular formula C17H15ClO B6346535 (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1354941-81-3

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6346535
CAS No.: 1354941-81-3
M. Wt: 270.8 g/mol
InChI Key: LBTSOYYRBPZRGX-VQHVLOKHSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 3-chlorophenyl group at the β-position and a 2,4-dimethylphenyl group at the α-position. Chalcones are widely studied for their nonlinear optical (NLO) properties, antimicrobial activity, and structural versatility, making them valuable in pharmaceutical and materials science research .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTSOYYRBPZRGX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated chalcones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Effects on Molecular Geometry

The crystal packing and molecular geometry of chalcones are influenced by substituents on the aromatic rings. Key structural parameters include dihedral angles between aromatic rings and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).

Table 1: Dihedral Angles and Substituent Effects in Selected Chalcones
Compound R1 (α-position) R2 (β-position) Dihedral Angle (°) Key Interactions Reference
Target compound 2,4-dimethylphenyl 3-chlorophenyl Data pending C–H···O, π-π stacking
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 3-methoxyphenyl 2-chlorophenyl 12.5 C–H···O, weak π-π
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-fluorophenyl phenyl 7.14–56.26 Halogen bonding, C–H···F
(2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one 5-chlorothiophen 4-ethylphenyl 15.8 S···Cl, C–H···π

Notes:

  • The dihedral angle range (7.14°–56.26°) in fluorophenyl derivatives highlights the flexibility of the chalcone backbone .
  • Electron-withdrawing groups (e.g., Cl, F) enhance planarity, while bulky substituents (e.g., methyl, ethyl) increase steric hindrance, affecting crystal packing .

Electronic and Reactivity Comparisons

Electronic Effects of Substituents

  • Chlorine (Cl): The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, polarizing the enone system and enhancing electrophilicity. This contrasts with electron-donating groups (e.g., methoxy in ), which reduce reactivity in condensation reactions.
Table 2: Substituent Effects on Reactivity and Bioactivity
Compound R1 R2 Reactivity (Yield%) Antimicrobial Activity (MIC, μg/mL) Reference
Target compound 2,4-dimethylphenyl 3-chlorophenyl Data pending Pending
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 2,4-dichlorophenyl 5-nitrofuran 85% 2.5 (C. albicans)
(2E)-1-(5-methylpyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one 5-methylpyrazin methylphenyl 78% 10 (S. aureus)

Notes:

  • Nitrofuran and pyrazine derivatives exhibit enhanced antimicrobial activity due to electron-deficient aromatic systems .
  • Chlorine substituents improve antifungal efficacy compared to methyl or methoxy groups .

Antifungal and Antimicrobial Profiles

Chalcones with halogenated aromatic rings often show superior bioactivity. For example:

  • The dichlorophenyl-nitrofuran derivative in has a MIC of 2.5 μg/mL against Candida albicans, attributed to nitro group redox activity.
  • Pyrazine-based chalcones (e.g., ) demonstrate moderate activity against Staphylococcus aureus (MIC = 10 μg/mL), likely due to π-π interactions with microbial enzymes.

Nonlinear Optical (NLO) Properties

Methoxy and chlorine substituents enhance NLO responses by increasing molecular polarization. For instance, the methoxyphenyl-chlorophenyl derivative in is studied for second-harmonic generation (SHG) efficiency, though quantitative data are pending.

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as a chalcone derivative, is a compound with significant biological activity. This article explores its biological properties, including antibacterial and antichlamydial activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C17H15ClO
  • Molecular Weight : 270.75 g/mol
  • CAS Number : 1175953-26-0

The compound features a chalcone structure characterized by a conjugated double bond system that contributes to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chalcones, including this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antibacterial Activity of Chalcones

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus. The structural features of the compound, such as the presence of the chlorophenyl group, may enhance its interaction with bacterial cell walls.

Antichlamydial Activity

Chalcone derivatives have also been investigated for their antichlamydial activity. In a study focusing on similar compounds, it was found that modifications to the chalcone structure can lead to increased selectivity against Chlamydia species.

Case Study: Antichlamydial Activity

A related compound was reported to have an IC50 value of 16 µg/mL against Chlamydia trachomatis. This suggests that structural analogs of this compound could be developed to enhance efficacy against Chlamydia.

The biological activity of this compound is believed to be linked to its ability to interfere with bacterial protein synthesis and disrupt cell membrane integrity. The presence of electron-withdrawing groups like chlorine enhances its lipophilicity, facilitating better membrane penetration.

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